3-(Oxan-4-YL)butan-2-OL
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Overview
Description
3-(Oxan-4-YL)butan-2-OL is an organic compound with the molecular formula C9H18O2 It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is further substituted with an oxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxan-4-YL)butan-2-OL can be achieved through several synthetic routes. One common method involves the reaction of oxan-4-ylmethanol with butan-2-one in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using microreactors. These reactors allow for precise control over reaction conditions, leading to efficient and scalable production. The use of biocatalysts, such as enzyme-coated magnetic nanoparticles, can further enhance the selectivity and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Oxan-4-YL)butan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-(Oxan-4-YL)butan-2-one, while reduction can produce 3-(Oxan-4-YL)butane.
Scientific Research Applications
3-(Oxan-4-YL)butan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Oxan-4-YL)butan-2-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The oxan-4-yl group may also contribute to the compound’s reactivity and specificity in biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Butan-2-OL: A simple secondary alcohol with similar reactivity but lacking the oxan-4-yl group.
Oxan-4-ylmethanol: Contains the oxan-4-yl group but differs in the position of the hydroxyl group.
3-Methyl-2-butanol: Another secondary alcohol with a different substituent pattern.
Uniqueness
3-(Oxan-4-YL)butan-2-OL is unique due to the presence of both the oxan-4-yl group and the secondary hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C9H18O2 |
---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-(oxan-4-yl)butan-2-ol |
InChI |
InChI=1S/C9H18O2/c1-7(8(2)10)9-3-5-11-6-4-9/h7-10H,3-6H2,1-2H3 |
InChI Key |
DRRGVRCGQOBEBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCOCC1)C(C)O |
Origin of Product |
United States |
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